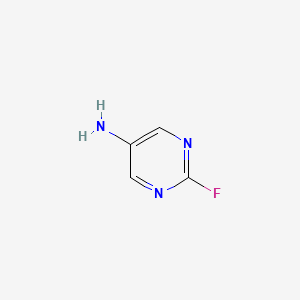

2-Fluoropyrimidin-5-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQRIXAJNVYZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480848 | |

| Record name | 2-Fluoropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-95-5 | |

| Record name | 2-Fluoropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoropyrimidin 5 Amine and Its Molecular Analogues

Contemporary Approaches to 2-Fluoropyrimidin-5-amine Synthesis

The synthesis of fluorinated aminopyrimidines has evolved from classical, often harsh methods to more sophisticated and efficient strategies. These contemporary approaches prioritize yield, purity, and scalability, employing both linear multi-step sequences and innovative convergent or one-pot procedures.

Optimized Multi-Step Convergent Synthesis

Multi-step convergent syntheses offer a robust and controlled route to complex molecules by preparing key fragments separately before their final assembly. For fluorinated aminopyrimidines, a common strategy involves the construction of the pyrimidine (B1678525) core followed by the introduction of the fluorine and amine functionalities in a carefully orchestrated sequence.

A well-established analogous multi-step synthesis for the related compound 2-amino-5-fluoropyridine (B1271945) provides a blueprint for a potential synthesis of this compound. researchgate.net This pathway begins with a commercially available aminopyrimidine precursor and proceeds through several key transformations:

Protection of the Amine: The exocyclic amine is first protected, often via acylation (e.g., with acetic anhydride), to prevent unwanted side reactions in subsequent steps.

Nitration: An electrophilic nitration introduces a nitro group at the 5-position of the pyrimidine ring. This step is critical for the eventual installation of the amino group.

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine, typically using standard reducing agents like hydrogen gas with a palladium catalyst or hydrazine (B178648) hydrate (B1144303). dissertationtopic.net

Diazotization and Fluorination (Balz-Schiemann Reaction): The newly formed amino group is converted into a diazonium salt, which is subsequently subjected to a Balz-Schiemann reaction. Thermal decomposition of the diazonium tetrafluoroborate (B81430) intermediate introduces the fluorine atom at the desired position.

Deprotection: The final step involves the hydrolysis of the protecting group to reveal the target this compound.

Novel Single-Step and Cascade Reaction Pathways

To overcome the limitations of lengthy multi-step syntheses, researchers have focused on developing novel single-step or cascade reactions. These processes involve multiple bond-forming events in a single pot, offering significant advantages in terms of atom economy, reduced waste, and operational simplicity.

One innovative approach involves the condensation of a fluorinated C3 building block with an appropriate N-C-N fragment. For example, a method for synthesizing 4-amino-5-fluoropyrimidines utilizes potassium (Z)-2-cyano-2-fluoroethenolate, which is reacted with various amidine hydrochlorides. nih.gov This cyclocondensation proceeds under mild conditions and provides the fluorinated aminopyrimidine core in excellent yields without the need for basic additives. nih.gov Adapting this strategy by using guanidine (B92328) or a substituted guanidine could provide a direct route to 2,4-diamino-5-fluoropyrimidine derivatives.

Another advanced strategy is the metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones and guanidine hydrochloride. nih.gov This reaction proceeds through a proposed cascade mechanism involving nucleophilic substitution and intramolecular cyclization, furnishing the desired pyrimidine scaffold in moderate to excellent yields. nih.gov The development of a suitably fluorinated enaminone precursor could make this a powerful single-step method for accessing this compound.

Regioselective and Stereoselective Fluorination Strategies

The direct and selective introduction of a fluorine atom onto a pre-formed pyrimidine ring is a highly sought-after transformation. The regioselectivity of this step is paramount, as the electronic properties of the heterocyclic ring can direct fluorination to multiple positions. Modern strategies employ a range of fluorinating agents and catalytic systems to achieve precise control.

Electrophilic Fluorination Protocols

Electrophilic fluorination is a powerful method for creating C-F bonds, particularly on electron-rich aromatic and heteroaromatic systems. The reaction involves a carbon-centered nucleophile attacking an electrophilic fluorine source ("F+"). wikipedia.org For the synthesis of fluorinated aminopyrimidines, the amino group activates the ring, making it susceptible to electrophilic attack.

A highly effective method for the regioselective fluorination of 2-aminopyrimidine (B69317) derivatives utilizes Selectfluor™ (F-TEDA-BF4) as the electrophilic fluorine source. rsc.org Research has shown that the reaction of 4-substituted 2-aminopyrimidines with Selectfluor™ in the presence of a silver promoter, such as silver carbonate (Ag₂CO₃), leads to selective fluorination at the C5-position. rsc.org This protocol provides 4-substituted 5-fluoro-2-aminopyrimidines in good to high yields with excellent regioselectivity. rsc.org The silver salt is believed to play a crucial role in promoting the reaction, although the precise mechanism is still under investigation.

| Substrate | Fluorinating Agent | Promoter/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Aryl-2-aminopyrimidine | Selectfluor™ | Ag₂CO₃ | CH₃CN | 70-90% | rsc.org |

| 4-Vinyl-2-aminopyrimidine | Selectfluor™ | Ag₂CO₃ | CH₃CN | 65-85% | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Driven Fluorination

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, especially those that are electron-deficient. In this two-step addition-elimination process, a nucleophile attacks the ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. researchgate.net The pyrimidine ring is inherently electron-deficient and is thus well-suited for SNAr reactions.

A plausible SNAr strategy for the synthesis of this compound would involve the displacement of a good leaving group from the C2-position of a 5-aminopyrimidine (B1217817) precursor using a nucleophilic fluoride (B91410) source (e.g., KF, CsF). Suitable leaving groups include halogens (Cl, Br) or a nitro group. For instance, starting with 2-chloro-5-aminopyrimidine, treatment with a fluoride salt, often in a polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst, could yield the desired product. The regioselectivity of SNAr on substituted dichloropyrimidines is a critical consideration; studies on 5-substituted-2,4-dichloropyrimidines show that primary and secondary amines typically substitute at the C4-position, while tertiary amines can selectively substitute at the C2-position. nih.gov This highlights the nuanced control required for such transformations.

| Starting Material | Fluoride Source | Conditions | Potential Product | Reference Principle |

|---|---|---|---|---|

| 2-Chloro-5-nitropyrimidine | KF / Phase-Transfer Catalyst | High Temperature, Aprotic Solvent (e.g., DMF) | 2-Fluoro-5-nitropyrimidine | researchgate.net |

| 2-Chloro-5-aminopyrimidine | CsF | Aprotic Solvent (e.g., DMSO) | This compound | nih.gov |

Transition Metal-Catalyzed and Metal-Free Fluorination

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for C-F bond formation, often enabling reactions under milder conditions and with greater functional group tolerance than traditional methods. nih.gov Palladium- and copper-catalyzed cross-coupling reactions, for example, can be used to fluorinate aryl and heteroaryl halides or triflates. A hypothetical route to this compound could involve the palladium-catalyzed fluorination of 2-bromo-5-aminopyrimidine using a fluoride source.

Furthermore, transition-metal-catalyzed C-H activation offers a highly atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. nih.govrsc.org A direct C-H fluorination at the C2-position of 5-aminopyrimidine, while challenging, represents a frontier in synthetic methodology. Such a reaction would likely require a directing group to guide the metal catalyst to the target C-H bond.

Concurrent with metal-catalyzed methods, metal-free approaches are gaining traction due to their lower cost and reduced risk of heavy metal contamination in the final product. nih.gov These reactions often proceed via different mechanisms, such as radical pathways or cascade reactions promoted by organic bases or reagents. researchgate.net The development of a metal-free, direct fluorination method for aminopyrimidines remains an active area of research.

Preparation of Key Fluorinated Pyrimidine Scaffolds and Derivatives

The synthesis of complex fluorinated pyrimidines relies on the efficient preparation of versatile building blocks. Methodologies have been developed to introduce fluorine and other key functional groups onto the pyrimidine ring, enabling access to a wide array of derivatives.

Synthesis of Fluorinated Pyrimidine Nucleoside Analogues

Fluorinated nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer research. nih.govnih.gov The synthesis of these molecules often involves the strategic introduction of a fluorine atom into the carbohydrate moiety or the pyrimidine base. nih.gov A common approach is the use of small fluorinated building blocks, which circumvents the need for challenging regioselective fluorination at later stages of a synthesis. nih.gov

One established method for introducing a 2'-α-fluoro moiety into pyrimidine nucleosides involves the SN2 reaction of a 2,2'-anhydro nucleoside with a fluoride source like anhydrous HF or the less hazardous Olah's reagent (pyridine-HF). nih.gov Alternatively, versatile fluorinating agents such as DAST (diethylaminosulfur trifluoride) can be used on arabinonucleosides to achieve 2'-α-fluorination. nih.gov

Convergent synthesis is another powerful strategy, where a pre-synthesized fluorinated base is coupled with a sugar or carbocyclic moiety. nih.gov This approach is widely used for preparing nucleosides with fluorine on the pyrimidine base, such as the well-known anticancer agent 5-fluorouracil (B62378) (5-FU). nih.govnih.gov The development of these methods has been crucial for creating a diverse library of fluorinated nucleosides for biological evaluation. rsc.orgresearchgate.net

Table 1: Selected Methods for Fluorinated Nucleoside Analogue Synthesis

| Method | Key Reagents | Position of Fluorination | Reference |

| Anhydronucleoside Opening | Anhydrous HF, Olah's reagent | 2'-α-position | nih.gov |

| DAST Fluorination | DAST on arabinonucleoside | 2'-α-position | nih.gov |

| Convergent Synthesis | Pre-fluorinated pyrimidine base | Nucleobase (e.g., C5) | nih.govnih.gov |

Generation of Halogenated Fluoropyrimidine Intermediates

Halogenated fluoropyrimidines are pivotal intermediates, as the halogen atoms serve as versatile handles for further chemical modifications through cross-coupling reactions or nucleophilic substitutions. The synthesis of these intermediates often starts from readily available materials like 5-fluorouracil.

For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) can be synthesized from 5-fluorouracil by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). japsonline.com A study on this process investigated the use of base catalysts to improve yields and create a more economically viable industrial process. japsonline.com Subsequent selective reduction of 2,4-dichloro-5-fluoropyrimidine can yield 2-chloro-5-fluoropyrimidine, a valuable precursor for further derivatization. google.com This selective dechlorination can be achieved through metal reduction or hydrogenolysis. google.com

Another strategy involves the direct fluorination of a pre-existing pyrimidine ring. A method for the selective fluorination of 4-substituted 2-aminopyrimidine derivatives uses Selectfluor™ in the presence of a silver salt like Ag₂CO₃. This reaction provides 4-substituted 5-fluoro-2-aminopyrimidines with excellent regioselectivity and in fair to high yields. rsc.org

Table 2: Synthesis of Halogenated Fluoropyrimidine Intermediates

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Fluorouracil | POCl₃, Base catalyst | 2,4-dichloro-5-fluoropyrimidine | - | japsonline.com |

| 2,4-dichloro-5-fluoropyrimidine | Metal reduction or Hydrogenolysis | 2-chloro-5-fluoropyrimidine | - | google.com |

| 4-substituted 2-aminopyrimidine | Selectfluor™, Ag₂CO₃ | 4-substituted 5-fluoro-2-aminopyrimidine | Fair to High | rsc.org |

Access to Hydrazino- and Methoxy-Fluoropyrimidine Derivatives

Hydrazino and methoxy (B1213986) functional groups are frequently incorporated into pyrimidine structures to modulate their biological activity and physicochemical properties. The synthesis of these derivatives typically involves the nucleophilic substitution of a halogenated fluoropyrimidine intermediate.

A preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine begins with 2-methoxy-5-fluorouracil. google.com This starting material is first subjected to a chlorination reaction with phosphorus oxychloride in the presence of an acid-binding agent like triethylamine (B128534) to yield 2-methoxy-4-chloro-5-fluoropyrimidine. This chlorinated intermediate then undergoes a hydrazinolysis reaction with hydrazine hydrate to produce the final 2-methoxy-4-hydrazino-5-fluoropyrimidine in high yield. google.com The optimization of the chlorination reaction conditions, specifically the temperature (105°C-110°C), was found to be crucial for achieving a high yield. google.com

The synthesis of hydrazino derivatives from chloro-s-triazines (a related heterocyclic system) has been achieved efficiently using ultrasonic irradiation, suggesting a potential methodology for pyrimidines as well. mdpi.com The reaction of chloro derivatives with hydrazine hydrate in acetonitrile (B52724) under sonication at 60°C afforded the desired hydrazino products in excellent yields (95%-98%). mdpi.com This highlights a general and efficient pathway for converting halogenated heterocycles into their hydrazino counterparts.

Table 3: Synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 1. Chlorination | 2-methoxy-5-fluorouracil | POCl₃, Toluene, Triethylamine | 2-methoxy-4-chloro-5-fluoropyrimidine | - | google.com |

| 2. Hydrazinolysis | 2-methoxy-4-chloro-5-fluoropyrimidine | Hydrazine hydrate | 2-methoxy-4-hydrazino-5-fluoropyrimidine | 93% | google.com |

Mechanistic Investigations and Reaction Profiles of 2 Fluoropyrimidin 5 Amine

Nucleophilic Reactivity and Amination Processes

The primary amino group of 2-Fluoropyrimidin-5-amine imparts significant nucleophilic character to the molecule, enabling it to engage in various C-N bond-forming reactions. These processes are fundamental for elaborating the core structure and introducing diverse functionalities.

Ligand-Promoted Amination Mechanisms

Ligand-promoted, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful method for forming aryl-nitrogen bonds. wikipedia.org While specific studies detailing the Buchwald-Hartwig amination of this compound are not prevalent, the mechanism is well-established for a wide range of aryl halides and amines, including heterocyclic amines. nih.gov In a hypothetical coupling between this compound and an aryl halide (Ar-X), the reaction follows a catalytic cycle.

The generally accepted mechanism proceeds through several key steps: wikipedia.orglibretexts.org

Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) center. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form a more nucleophilic amido species. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

The choice of ligand is critical for the efficiency of the catalytic cycle, influencing the rate of oxidative addition and reductive elimination. wikipedia.org Different generations of phosphine ligands have been developed to improve the scope and mildness of the reaction conditions.

| Ligand Generation | Examples | Key Features and Applications |

|---|---|---|

| First Generation | P(o-tolyl)₃, dppf | Effective for coupling aryl bromides and iodides with secondary amines. wikipedia.org |

| Second Generation (Bulky, Monodentate) | JohnPhos, XPhos, BrettPhos | Expanded scope to include aryl chlorides and primary amines; increased reaction rates. libretexts.org |

| Third Generation (Bidentate) | BINAP, Xantphos | Improved catalyst stability and effectiveness for a broader range of substrates, including challenging couplings. wikipedia.orgnih.gov |

| Fourth Generation (Specialized) | tBuBrettPhos, AdBippyPhos | Highly active catalysts for coupling with weakly nucleophilic amines or ammonia (B1221849) equivalents under mild conditions. nih.govchemrxiv.org |

Aza-Michael Additions and Related Reactions

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental C-N bond-forming reaction. commonorganicchemistry.com The nucleophilic amino group of this compound can act as a Michael donor, attacking a suitable Michael acceptor. This reaction typically proceeds without a catalyst for strong nucleophiles or can be promoted by acid or base catalysts for weaker nucleophiles. researchgate.netresearchgate.net

The general mechanism involves the attack of the lone pair of the amino group on the β-carbon of the Michael acceptor (e.g., an α,β-unsaturated carbonyl compound). This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-amino adduct. nih.gov The reaction of this compound with a generic Michael acceptor would lead to the formation of a new C-N bond at the 5-position of the pyrimidine (B1678525) ring.

| Class of Compound | General Structure | Example |

|---|---|---|

| α,β-Unsaturated Ketones | R-CO-CH=CH-R' | Methyl vinyl ketone |

| α,β-Unsaturated Esters | R-O-CO-CH=CH-R' | Ethyl acrylate |

| α,β-Unsaturated Nitriles | N≡C-CH=CH-R | Acrylonitrile |

| Nitroalkenes | O₂N-CH=CH-R | β-Nitrostyrene |

| α,β-Unsaturated Sulfones | R-SO₂-CH=CH-R' | Phenyl vinyl sulfone |

Electrophilic and Radical Reactivity

While the amino group provides nucleophilic character, the pyrimidine ring itself is electron-deficient and generally unreactive toward electrophilic substitution. Reactions involving electrophiles or radicals typically target the amino group or proceed through mechanisms that bypass direct aromatic substitution.

Trifluoroethylation Reaction Mechanisms

The introduction of a trifluoroethyl group (-CH₂CF₃) onto the amino functionality of this compound can significantly alter its physicochemical properties. Several methods exist for the N-trifluoroethylation of amines. A notable catalyst-free approach utilizes trifluoroacetic acid (TFA) as the fluorine source in the presence of a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH₃). researchgate.net

The proposed mechanism for this reductive amination process involves the following key steps:

Silyl (B83357) Ester Formation: Trifluoroacetic acid reacts with the silane to form an intermediate silyl ester.

Reduction to Silyl Acetal (B89532): The silyl ester is then reduced by another equivalent of silane to a highly electrophilic silyl acetal species.

Nucleophilic Attack: The amino group of this compound acts as a nucleophile, attacking the silyl acetal.

Final Product Formation: Subsequent collapse of the intermediate yields the N-trifluoroethylated product. researchgate.net

An alternative pathway involves catalysis by iron porphyrins, where 2,2,2-trifluoroethylamine (B1214592) hydrochloride is used as the fluorine source. This reaction proceeds via a cascade diazotization/N-trifluoroethylation mechanism, where an iron-carbene intermediate is proposed to be the key reactive species that undergoes N-H insertion with the amine. rsc.org

Intramolecular Radical Cyclization Studies

Intramolecular radical cyclizations are powerful tools for constructing cyclic and polycyclic systems. wikipedia.org For a molecule like this compound to undergo such a reaction, it must first be derivatized to contain both a radical precursor and a radical acceptor (typically an alkene or alkyne) within the same molecule. For instance, the amino group could be acylated or alkylated with a moiety containing an alkenyl group and a halogen atom (e.g., an o-bromobenzoyl group).

The general mechanism for such a cyclization involves three main phases: wikipedia.orgchemtube3d.com

Initiation: A radical is generated at a specific site, often by homolytic cleavage of a weak bond (e.g., a C-Br bond) using a radical initiator (like AIBN) and a mediator (like tributyltin hydride).

Propagation (Cyclization): The generated radical undergoes an intramolecular addition to the tethered multiple bond. The regioselectivity of this step is often governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored to form five-membered rings. libretexts.org

Termination/Quenching: The newly formed cyclized radical is quenched, for example, by abstracting a hydrogen atom from a donor like tributyltin hydride, to give the final product and propagate the radical chain.

| Role | Reagent | Abbreviation |

|---|---|---|

| Radical Initiator | Azobisisobutyronitrile | AIBN |

| Radical Initiator | Benzoyl peroxide | BPO |

| Radical Mediator/H-atom Donor | Tributyltin hydride | Bu₃SnH |

| Radical Mediator/H-atom Donor | Tris(trimethylsilyl)silane | (TMS)₃SiH |

Cyclization and Annulation Strategies involving this compound

This compound is a valuable synthon for constructing fused heterocyclic systems due to its bifunctional nature. The exocyclic amino group and one of the ring nitrogen atoms can act as two nucleophilic centers, allowing for condensation and cyclization with various 1,3-dielectrophilic partners to form annulated pyrimidine rings, such as pyrido[2,3-d]pyrimidines or pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net

A general strategy involves the reaction of the aminopyrimidine with a β-dicarbonyl compound or its equivalent. For example, reaction with a 1,3-diketone would likely proceed via:

Initial Condensation: The more nucleophilic exocyclic amino group attacks one of the carbonyl groups of the diketone, forming an enamine intermediate after dehydration.

Intramolecular Cyclization: The endocyclic pyrimidine nitrogen then attacks the remaining carbonyl group.

Dehydration/Aromatization: A final dehydration step leads to the formation of a stable, fused aromatic ring system. researchgate.net

This versatile approach allows for the synthesis of a wide variety of complex heterocyclic scaffolds by varying the nature of the 1,3-dielectrophilic partner.

| 1,3-Dielectrophile | Resulting Fused System (Example) |

|---|---|

| 1,3-Diketones (e.g., acetylacetone) | Substituted Pyrido[2,3-d]pyrimidines |

| β-Ketoesters (e.g., ethyl acetoacetate) | Substituted Pyrimido[1,2-a]pyrimidin-ones |

| Malonates (e.g., diethyl malonate) | Substituted Pyrimido[1,2-a]pyrimidine-diones |

| α,β-Unsaturated Ketones (Enones) | Dihydro- or Tetrahydropyrido[2,3-d]pyrimidines |

Formation of Fused Pyrimidine Heterocycles (e.g., Imidazopyridines)

There is a notable lack of specific examples in published literature detailing the use of this compound as a direct precursor for the synthesis of fused pyrimidine heterocycles such as imidazopyridines or pyrazolopyrimidines. Standard synthetic routes to these fused systems typically employ starting materials like 2-aminopyridines for imidazo[1,2-a]pyridines or 5-aminopyrazoles for pyrazolo[1,5-a]pyrimidines. The reactivity of the aminopyrimidine scaffold in these specific cyclization reactions has not been sufficiently explored or reported to provide concrete mechanistic insights or reaction examples involving the title compound.

Multicomponent Reactions for Diverse Ring Systems

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules and diverse heterocyclic systems. However, a review of scientific databases and chemical literature does not yield specific instances of this compound being utilized as a reactant in MCRs. While fluorinated building blocks are of significant interest in medicinal chemistry, the application of this particular aminopyrimidine in one-pot, multicomponent strategies to generate diverse ring systems has not been described.

General Reactivity in Complex Organic Transformations

This compound is recognized commercially as a building block for the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com The presence of the amino group and the fluorine atom suggests potential for a variety of organic transformations. The amino group can act as a nucleophile or be transformed into other functional groups, while the fluorine atom can influence the electronic properties of the pyrimidine ring, affecting its reactivity.

Functional Applications of 2 Fluoropyrimidin 5 Amine As a Chemical Building Block

Role in the Synthesis of Advanced Heterocyclic Compounds

The pyrimidine (B1678525) scaffold is a privileged structure in drug discovery, and 2-Fluoropyrimidin-5-amine provides a strategic entry point for the construction of diverse and biologically active heterocyclic systems. mdpi.com

Nitrogen-containing polycyclic compounds are of significant interest due to their presence in numerous natural products and pharmaceuticals. This compound serves as a key starting material for the elaboration of such complex scaffolds. The amino group at the 5-position can be readily transformed into various functional groups, enabling cyclization reactions to form fused heterocyclic systems. For instance, derivatives of 2-aminopyrimidine (B69317) can be utilized in condensation reactions to create pyrido[2,3-d]pyrimidine (B1209978) structures, which are important pharmacophores. nih.gov The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting polycyclic compounds. nih.gov

The synthesis of these complex molecules often involves multi-step reaction sequences where the pyrimidine ring acts as a foundational element. The reactivity of the amino group allows for the introduction of side chains and subsequent intramolecular cyclizations to build additional rings onto the pyrimidine core. This approach has been instrumental in generating novel chemical entities with potential therapeutic applications. nih.gov

The pyrimidine core is a fundamental component of many biologically active compounds, including kinase inhibitors. nih.gov this compound is an attractive starting material for the synthesis of various pyrimidine-based scaffolds. The amino group can act as a nucleophile in substitution reactions, allowing for the attachment of diverse molecular fragments.

One common strategy involves the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with various amines to produce 2-chloro-4-amino-5-substituted pyrimidine derivatives. nih.gov While this example starts with a dichloro-pyrimidine, the underlying principle of using an amino-pyrimidine derivative as a building block is demonstrated. The reactivity of the 2-aminopyrimidine moiety is central to the construction of these scaffolds. For example, 2-aminopyrimidines can undergo condensation reactions with dielectrophiles to form the pyrimidine ring with a pre-installed amino group at the 2-position. nih.gov

The resulting substituted pyrimidines can serve as key intermediates for the synthesis of more complex molecules, such as 2,4-diaminopyrimidine (B92962) derivatives, which are known to exhibit a range of biological activities. nih.gov The fluorine atom at the 5-position of this compound can influence the electronic properties of the ring and provide a site for further functionalization or act as a bioisostere for a hydrogen atom, potentially improving the pharmacological profile of the final compound.

Below is a table summarizing examples of pyrimidine-based scaffolds derived from aminopyrimidine precursors and their potential applications.

| Precursor Derivative | Resulting Scaffold | Potential Application |

| 2,4-dichloro-5-fluoropyrimidine | 2,4-diaminopyrimidine derivatives | Kinase inhibitors |

| 2-aminopyrimidine | Fused pyrimidines (e.g., pyrido[2,3-d]pyrimidines) | Antimicrobial agents |

| 2-amino-5-iodopyrimidine | 5-substituted 2-aminopyrimidines | Biofilm modulators |

This table is illustrative and based on the general reactivity of aminopyrimidines.

Contribution to the Development of Chemical Libraries

Chemical libraries are essential tools in modern drug discovery, providing a diverse collection of compounds for high-throughput screening. wisdomlib.org this compound is a valuable building block for the construction of such libraries due to its facile functionalization.

The primary amino group of this compound is a key handle for introducing molecular diversity. It can readily undergo a variety of chemical transformations, including acylation, alkylation, and arylation, allowing for the attachment of a wide range of substituents. This functionalization is crucial for generating libraries of compounds with diverse physicochemical properties and biological activities.

For example, the amino group can be reacted with a library of carboxylic acids to produce a corresponding library of amides. Each amide will have a unique side chain, leading to a diverse set of molecules. This approach is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large numbers of compounds for screening. wisdomlib.org The fluorine atom on the pyrimidine ring can further enhance the diversity and drug-like properties of the library members. A study on the synthesis of 2-aminopyrimidine derivatives demonstrated the creation of a library of twenty-seven compounds through the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines, highlighting the utility of the amino group in generating chemical diversity. mdpi.com

Solid-phase synthesis is a powerful technique for the efficient generation of chemical libraries. In this method, the starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. This approach simplifies purification, as excess reagents and byproducts can be washed away after each step.

A study by Ermolat'ev and Babaev demonstrated a solid-phase synthesis of N-(pyrimidin-2-yl)amino acid amides. umich.edu In their work, various protected amino acids were immobilized on a Rink resin. After deprotection, the resin-bound amino acids were reacted with 2-fluoropyrimidines. Subsequent cleavage from the resin yielded the desired N-(pyrimidin-2-yl)amino acid amides in good yields. umich.edu This methodology allows for the creation of a library of pyrimidine-amino acid conjugates by using a variety of amino acids and substituted 2-fluoropyrimidines, showcasing the utility of 2-fluoropyrimidine (B1295296) derivatives in solid-phase synthesis for library generation.

The following table outlines the general steps in the solid-phase synthesis of a library of N-(pyrimidin-2-yl)amino acid amides.

| Step | Description |

| 1. Immobilization | A protected amino acid is attached to a solid support (e.g., Rink resin). |

| 2. Deprotection | The protecting group on the amino acid is removed. |

| 3. Coupling | The resin-bound amino acid is reacted with a 2-fluoropyrimidine derivative. |

| 4. Cleavage | The final product is cleaved from the solid support. |

| 5. Diversification | Steps 1 and 3 can be varied using different amino acids and 2-fluoropyrimidines to generate a library. |

Utilization in Fine Chemical and Agrochemical Synthesis

Beyond pharmaceutical applications, this compound and its derivatives are valuable intermediates in the synthesis of fine chemicals and agrochemicals. The unique properties conferred by the fluorinated pyrimidine moiety can lead to products with enhanced performance characteristics.

In the realm of fine chemicals, the reactivity of this compound allows for its incorporation into a variety of specialty molecules, including dyes and functional materials. The presence of the pyrimidine ring can impart specific electronic and photophysical properties to the final product.

In agrochemical synthesis, 2-Amino-5-fluoropyrimidine is utilized in the formulation of herbicides and pesticides. chemimpex.com The fluorinated pyrimidine scaffold is a known toxophore in many commercial pesticides. The introduction of fluorine can increase the biological activity and metabolic stability of the agrochemical, leading to improved efficacy and reduced environmental impact. For instance, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have been designed and synthesized, showing excellent insecticidal and fungicidal activities. nih.gov This highlights the importance of the pyrimidine-amine core in the development of new crop protection agents.

Intermediates for Crop Protection Agents

The structural motifs present in this compound are of significant interest in the agrochemical industry. The pyrimidine core is a well-established scaffold for a variety of biologically active compounds, and the introduction of a fluorine atom can enhance the efficacy and selectivity of crop protection agents.

Research in the development of novel fungicides has utilized fluorinated pyrimidine structures to create active ingredients with improved performance. The 4-amino-5-fluoropyrimidine core, for instance, is a component in certain agrochemical compositions. googleapis.com This highlights the utility of this structural arrangement in the design of new crop protection solutions.

Furthermore, derivatives based on the fluorinated pyrimidine skeleton have been investigated for their synergistic effects in fungicidal mixtures. For example, compounds such as 5-fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one are key components in patented fungicidal compositions designed for the effective control of various plant fungal pathogens. justia.com These compositions often combine the fluorinated pyrimidine derivative with other fungicides to achieve a broader spectrum of activity.

The synthesis of complex bioactive molecules for potential agrochemical application also relies on intermediates like this compound. For instance, it can be a precursor in the synthesis of more elaborate chemical structures, such as 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which serves as a fluorinated base in the synthesis of analogues of biologically active molecules. rsc.org

Table 1: Examples of Agrochemical-Related Compounds Incorporating a Fluorinated Pyrimidine Structure

| Compound Name | Application/Significance |

|---|---|

| 4-amino-5-fluoropyrimidin-2-ol | Component in agrochemical compositions googleapis.com |

| 5-fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one | Active ingredient in synergistic fungicidal mixtures justia.com |

Precursors for Specialty Chemical Development

The unique electronic and physical properties imparted by the fluorine atom make this compound a candidate for use as a precursor in the development of specialty chemicals. These are materials produced for performance-based applications, including advanced polymers and electronic materials.

The development of high-performance polymers often involves the use of specialized monomers that can impart specific properties to the final product. The amine functionality of this compound allows it to be considered for polymerization reactions, such as in the formation of polyamides or polyimides. The presence of the fluorinated heterocyclic ring could potentially enhance the thermal stability and dielectric properties of such polymers.

Table 2: Potential Areas of Application for this compound in Specialty Chemicals

| Field | Potential Application | Rationale |

|---|---|---|

| Polymer Chemistry | Synthesis of high-performance polymers (e.g., polyamides, polyimides) | The amine group allows for polymerization, while the fluorinated pyrimidine ring may enhance thermal and chemical resistance. |

| Materials Science | Development of functional materials for electronics | The electronic nature of the fluorinated ring could be exploited in the design of organic electronic components. |

Theoretical and Computational Chemistry Approaches to 2 Fluoropyrimidin 5 Amine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 2-Fluoropyrimidin-5-amine, which dictate its chemical behavior.

Ab initio and Density Functional Theory (DFT) are two cornerstone quantum chemical methodologies employed to investigate the electronic structure of molecules like this compound. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. For chloropyrimidines, RHF/6-31G(d) calculations have been used to show the alternation of charge and π-electron density on the ring atoms. osi.lv

DFT has become a widely used computational tool for studying molecular properties. ekb.eg DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov For related aminopyridine compounds, DFT has been shown to provide accurate results for charge density distributions. researchgate.net The electronic properties of similar compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have been extensively investigated using DFT to understand their ground and excited states. nih.gov These calculations can reveal important parameters like dipole moment, polarizability, and hyperpolarizability. nih.gov

The table below presents a hypothetical comparison of computed electronic properties for this compound using different computational methods, based on typical results for similar molecules.

| Property | Hartree-Fock (HF) | B3LYP | M06-2X |

| Ground State Energy (Hartree) | -475.123 | -477.987 | -477.954 |

| Dipole Moment (Debye) | 2.5 | 2.8 | 2.9 |

| HOMO Energy (eV) | -8.9 | -6.5 | -7.0 |

| LUMO Energy (eV) | 1.2 | -0.8 | -0.5 |

| HOMO-LUMO Gap (eV) | 10.1 | 5.7 | 6.5 |

This table is illustrative and contains hypothetical data based on typical computational results for similar molecules.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For substituted pyrimidines, computational methods can predict the preferred conformations, which are influenced by steric and electronic effects. westernsydney.edu.au The planarity of the pyrimidine (B1678525) ring is a key feature, but the orientation of the amino group can vary. For instance, in related aminopyridines, the rotational barrier of the amino group has been calculated using DFT. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comuni-muenchen.de The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the molecular surface. deeporigin.com For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful approach to unravel the intricate details of chemical reaction mechanisms involving this compound.

A primary application of computational chemistry is the elucidation of reaction pathways and the characterization of transition states. rsc.org For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational studies can map out the potential energy surface, identifying intermediates and the transition states that connect them. masterorganicchemistry.comlibretexts.org The SNAr mechanism can proceed through a stepwise pathway involving a Meisenheimer complex or a concerted pathway. nih.govnih.gov Computational analysis can determine the preferred mechanism by calculating the activation energies for each pathway. For related fluorinated aromatic compounds, computational studies have shown that the reaction can be concerted, without the formation of a stable intermediate. nih.gov

Computational studies can also investigate the role of catalysts in reactions of this compound. For instance, in related pyrimidine syntheses, the catalytic activity of various agents has been modeled to understand their mechanism of action. researchgate.net In the context of SNAr reactions, general base catalysis is a known phenomenon that can be computationally investigated to understand how a base facilitates the reaction. nih.gov

Molecular Recognition and Interaction Studies

Understanding how this compound interacts with other molecules is fundamental to its application in areas like drug design. Molecular recognition is governed by noncovalent interactions. frontiersin.org Computational methods are adept at modeling and quantifying these interactions. nih.gov

For this compound, key interactions would include hydrogen bonding, where the amino group acts as a donor and the pyrimidine nitrogens and fluorine atom can act as acceptors. The fluorine atom can also participate in halogen bonding and other non-covalent interactions that influence molecular recognition. nih.gov Computational docking simulations can predict the binding mode of this compound within a biological target, such as an enzyme active site. ekb.egnih.govnih.gov These simulations provide insights into the specific interactions that contribute to binding affinity and selectivity. The integration of experimental and computational approaches is crucial for a comprehensive understanding of molecular recognition. frontiersin.org

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a dynamic view of how a ligand, such as a derivative of this compound, interacts with its biological target, typically a protein. MD simulations offer deep insights into the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the specific atomic interactions that govern the binding process.

In studies of related pyrimidine derivatives targeting cyclin-dependent kinases (CDKs), MD simulations have been crucial for validating docking results and understanding the stability of the interactions. For instance, simulations of 4-substituted N-phenylpyrimidin-2-amine derivatives bound to CDK2, CDK4, and CDK6 have been used to confirm that the inhibitors remain stably within the binding pocket. These simulations reveal key amino acid residues that are critical for maintaining the interaction. Analysis of the simulation trajectories often identifies that polar interactions, particularly electrostatic interactions with charged residues like Lysine (Lys) and Aspartic acid (Asp), are crucial for the bioactivity of these inhibitors. Specifically, residues such as Lys33, Lys35, Lys43, Asp145, Asp158, and Asp163 have been identified as playing a significant role in the binding of pyrimidine inhibitors to various CDKs.

Furthermore, MD simulations can elucidate the binding selectivity of inhibitors for different but related targets. By comparing the dynamic behavior of a ligand in the binding sites of different proteins, researchers can identify subtle differences in interactions that lead to selectivity. This information is invaluable for designing compounds that are highly specific for their intended target, which can reduce off-target effects.

In Silico Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to screen virtual libraries of compounds against a protein target to identify potential drug candidates. The output of a docking study includes a predicted binding pose and a scoring function that estimates the binding affinity, often expressed in kcal/mol.

For analogues of this compound, docking studies have been instrumental in predicting their potential as enzyme inhibitors. In a study on pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives targeting the SARS-CoV-2 main protease (M-pro), docking simulations predicted binding affinities ranging from -7.5 to -5.0 kcal/mol. These studies also detailed the specific interactions, such as hydrogen bonds, that stabilize the ligand in the active site. For example, key interactions were predicted with amino acid residues like HIS41, MET49, MET165, and GLU166.

Similarly, docking of 2-aminopyrimidine (B69317) derivatives into the active site of β-glucuronidase has helped to explain their inhibitory activity. The most potent compounds were those that could form strong interactions with key residues in the enzyme's active site. The binding pattern of the related compound 5-Fluorouracil (B62378), a widely used anticancer drug, has been shown to frequently involve interactions with positively charged residues like Arginine (Arg) and Lysine (Lys) and aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions are critical for stabilizing the drug within its target proteins.

The results from these types of studies are often summarized to compare the predicted efficacy of different derivatives.

Table 1: Predicted Binding Affinities of Pyrimidine Analogues Against Various Targets This table is interactive. Users can sort the data by clicking on the column headers.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | SARS-CoV-2 M-pro | -5.0 to -7.5 | HIS41, MET49, MET165, GLU166 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Lys33, Asp145 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Not specified | Lys35, Asp158 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 6 (CDK6) | Not specified | Lys43, Asp163 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. The fundamental principle is that the structural features of a molecule determine its activity. QSAR models are developed using statistical methods to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.

For derivatives of this compound, QSAR studies are essential for understanding which structural modifications are likely to improve biological activity. The process involves calculating a set of molecular descriptors for a series of analogues with known activities. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics.

A notable study on 72 pyrimidine derivatives as CDK2/4/6 inhibitors successfully developed 3D-QSAR models with high predictive power. The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the predictive R² (R²pred). For the CDK inhibitors, the models showed strong statistical significance:

CDK2 Model: q² = 0.714, R²pred = 0.764

CDK4 Model: q² = 0.815, R²pred = 0.681

CDK6 Model: q² = 0.757, R²pred = 0.674

These values indicate that the models are robust and can reliably predict the inhibitory activity of new compounds in this class. QSAR models are often visualized as contour maps, which highlight regions around the molecular scaffold where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to either increase or decrease biological activity. This provides medicinal chemists with a clear roadmap for designing next-generation analogues.

Table 2: Statistical Parameters of Representative QSAR Models for Pyrimidine Analogues This table is interactive. Users can sort the data by clicking on the column headers.

| Target | Model Type | q² (Cross-validated R²) | R²pred (Predictive R²) | Reference |

|---|---|---|---|---|

| CDK2 | 3D-QSAR | 0.714 | 0.764 | |

| CDK4 | 3D-QSAR | 0.815 | 0.681 | |

| CDK6 | 3D-QSAR | 0.757 | 0.674 | |

| MAO-A | QSAR | 0.743 | Not Reported |

Analytical Methodologies and Advanced Techniques in 2 Fluoropyrimidin 5 Amine Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of 2-Fluoropyrimidin-5-amine. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Multinuclear NMR experiments provide unambiguous evidence for the compound's molecular framework.

¹H NMR: Proton NMR spectra of aminopyrimidines typically show characteristic signals for the amino protons and aromatic protons on the pyrimidine (B1678525) ring. For instance, the amino protons (–NH₂) often appear as a broad singlet, while the proton at the H-5 position gives a distinct singlet. semanticscholar.org In related substituted pyrimidinyl-indazol derivatives, NH protons appear as singlets in the δ 9–13.1 ppm range, while the fluoropyrimidine proton (CH-6) shows a characteristic singlet around δ 8.09–8.3 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms, such as the fluorine and nitrogen atoms in the this compound structure.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique. It can be used to confirm the presence and chemical environment of the fluorine substituent on the pyrimidine ring. oup.com This technique is highly sensitive to the electronic environment, making it valuable for studying interactions and structural changes. oup.com

¹⁵N NMR: Nitrogen-15 NMR can offer direct insight into the nitrogen environments within the pyrimidine ring and the amine group. Advanced techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to determine the pKa values of individual nitrogen atoms, providing critical data on the molecule's ionization state at different pH levels. nih.gov

Table 1: Representative NMR Data for Aminopyrimidine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Remarks |

|---|---|---|---|

| ¹H | Amino (–NH₂) | 5.0 - 5.3 | Appears as a singlet; chemical shift can vary with solvent and concentration. semanticscholar.org |

| ¹H | Pyrimidine Ring (C-H) | 7.2 - 8.3 | The specific position of the proton dictates the exact chemical shift. semanticscholar.orgmdpi.com |

| ¹³C | Pyrimidine Ring (C-F) | Variable | The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). |

| ¹⁹F | Aryl Fluoride (B91410) (Ar-F) | Variable | Highly sensitive to the electronic environment on the pyrimidine ring. oup.com |

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

This technique is crucial for understanding the compound's crystal packing and identifying different polymorphic forms. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. researchgate.net Research on related heterocyclic compounds, such as 2-cyanoguanidinophenytoin, has demonstrated the utility of X-ray crystallography in confirming molecular structures and revealing details like the crystal system, space group, and unit cell dimensions. nih.gov The analysis of pyrimidine derivatives has shown that these molecules often crystallize in systems like monoclinic, with specific space groups such as P21/c or C2/c, and are stabilized by extensive inter- and intramolecular hydrogen bonding. nih.gov

Table 2: Example Crystallographic Data for a Heterocyclic Compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Molecules per Unit Cell (Z) | 4 | nih.gov |

Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric methods are essential for the separation, identification, and quantification of this compound, especially in complex mixtures or for trace-level analysis.

Both HPLC and GC are workhorse techniques for the analysis of pyrimidine derivatives. researchgate.nethelsinki.finih.gov

HPLC: Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing polar compounds like aminopyrimidines. researchgate.net Optimization of the method involves selecting the appropriate stationary phase (e.g., C18 or C8 columns), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector (UV detection is common, often set at a wavelength around 254 nm). researchgate.netnih.gov For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a complementary technique to RP-HPLC. chromatographyonline.comspectroscopyonline.com

GC: Gas chromatography is suitable for volatile and thermally stable compounds. For amines, which can exhibit poor peak shape due to their basicity, derivatization is often required to increase volatility and reduce polarity. researchgate.net Optimization includes selecting the appropriate capillary column (e.g., DB-VRX) and temperature programming to ensure efficient separation. chromatographyonline.com

Table 3: Typical Chromatographic Conditions for Pyrimidine Derivative Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and acetonitrile/methanol | UV (254 nm) or Mass Spectrometry |

For trace analysis using either GC or HPLC, chemical derivatization is a key strategy to improve analytical performance. nih.gov Since aliphatic and aromatic amines may lack a strong chromophore or fluorophore, derivatization can convert this compound into a derivative that is more easily detected. sigmaaldrich.com

The primary goals of derivatization for this compound are:

Enhancing Detector Response: Attaching a moiety with strong UV absorbance or fluorescence.

Improving Chromatographic Behavior: Increasing volatility for GC analysis or altering retention for HPLC. researchgate.net

Increasing Mass Spectrometric Signal: Introducing a tag that ionizes efficiently. nih.gov

Common derivatization reactions for amines include acylation and carbamate formation. researchgate.net Reagents like dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and o-phthalaldehyde (OPA) are frequently used to create fluorescent derivatives for HPLC analysis. helsinki.finih.gov For GC-MS, a two-step process involving esterification followed by acylation can be employed to derivatize functional groups. mdpi.com

Table 4: Common Derivatization Reagents for Amines

| Reagent | Analyte Group | Purpose | Analytical Technique |

|---|---|---|---|

| Dansyl Chloride | Primary/Secondary Amines | Fluorescence, Enhanced Ionization | HPLC, LC-MS nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | HPLC nih.gov |

| Fmoc-Cl | Primary/Secondary Amines | Fluorescence, UV Absorbance | HPLC, LC-MS helsinki.finih.gov |

Hyphenating liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful tool for analysis, combining the separation capabilities of HPLC with the high sensitivity and specificity of MS detection.

LC-MS and LC-MS/MS: These techniques are widely used for the quantitative analysis of fluoropyrimidines, such as 5-fluorouracil (B62378), in biological matrices. spectroscopyonline.comnih.gov Using tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) allows for highly specific and sensitive quantification, even at very low concentrations. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, confirming the elemental composition of the parent compound and its metabolites. thermofisher.com

MALDI-MS: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for analyzing fragile molecules and complex mixtures. creative-proteomics.com While often used for large biomolecules, its application extends to small molecules. acs.org Research has shown that pyrimidine derivatives can themselves act as derivatizing agents and co-matrices to enhance the MALDI signal of other analytes, demonstrating the compatibility of the pyrimidine scaffold with this technique. nih.govresearchgate.net This suggests that MALDI-TOF (Time-of-Flight) MS could be a rapid and sensitive method for the direct analysis of this compound, particularly in high-throughput screening applications. acs.org

Catalytic and Biocatalytic Strategies in Synthesis and Transformation

The synthesis and functionalization of this compound and its derivatives are pivotal in medicinal chemistry, necessitating the development of efficient and selective catalytic methodologies. Both traditional chemical catalysis and biocatalysis have emerged as powerful tools to construct and modify this important heterocyclic scaffold. These approaches offer distinct advantages in terms of selectivity, efficiency, and sustainability.

Homogeneous and Heterogeneous Catalysis Development

Transition-metal-catalyzed cross-coupling reactions, particularly those forming carbon-nitrogen bonds, are fundamental in the synthesis of aromatic amines. Homogeneous and heterogeneous catalysis, primarily leveraging palladium and copper, have been instrumental in the amination of halopyrimidines, which are key precursors to this compound.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. For the synthesis of this compound, a plausible route involves the amination of a 2-halo-5-fluoropyrimidine, such as 2-chloro-5-fluoropyrimidine. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines often showing superior activity. Both monodentate and bidentate phosphine ligands have been successfully employed in the amination of various heteroaryl chlorides.

Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or supported on other materials, offer the advantage of easier separation and recycling. These catalysts can be effective in reductive amination processes, which could be an alternative synthetic route.

| Catalyst System | Precursor | Amine Source | Conditions | Yield | Reference |

| Pd₂(dba)₃ / Xantphos | 2-chloro-4-(pyridin-3-yl)pyrimidine | Various aryl amines | NaOt-Bu, Toluene, reflux | 27-82% | researchgate.net |

| Pd(OAc)₂ / BINAP | 4,6-dichloro-5-nitropyrimidine | Various amines | Toluene, 25°C | High | rsc.org |

| [Pd(NHC)] complexes | Aryl chlorides | Arylamines | Solvent-free | - | researchgate.net |

This table presents examples of palladium-catalyzed amination of pyrimidine derivatives, illustrating the types of catalysts and conditions that could be adapted for the synthesis of this compound.

Copper-Catalyzed Amination: Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based methods. These reactions are typically more cost-effective. Modern protocols often utilize copper(I) salts in the presence of a ligand, such as a diamine or an amino acid, to facilitate the coupling. The amination of aryl chlorides under copper catalysis has been shown to be effective, even under mild reaction conditions. For the synthesis of this compound, a copper-catalyzed reaction of 2-chloro-5-fluoropyrimidine with an ammonia (B1221849) surrogate would be a viable approach.

Heterogeneous copper catalysts are also being explored to improve the sustainability of these transformations.

| Catalyst System | Precursor | Amine Source | Conditions | Yield | Reference |

| CuI / rac-BINOL | Aryl bromides/heteroaryl chlorides | Alkyl amines, NH heterocycles | - | Good to high | researchgate.net |

| CuI / N,N-dimethylcyclohexane-1,2-diamine | 2-chloro-pyridines | Amides | - | - | acs.org |

| Copper(I) salt / Ascorbate | Aryl halides | Liquid ammonia | 25°C | Good to excellent | acs.org |

This table showcases examples of copper-catalyzed aminations that are relevant to the synthesis of aminopyrimidines.

Organocatalytic and Transition Metal-Free Approaches

Growing interest in green chemistry has spurred the development of organocatalytic and transition-metal-free methods for C-N bond formation. These approaches avoid the cost and potential toxicity associated with heavy metals.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens. The synthesis of this compound can be envisioned through a transition-metal-free SNAr reaction on a suitable precursor, such as 2,5-difluoropyrimidine or 2-chloro-5-fluoropyrimidine, with an amine nucleophile. The reactivity of the C2 position in dihalopyrimidines towards nucleophilic attack is well-documented.

Organocatalysts, such as tertiary amines or phase-transfer catalysts, can be employed to enhance the rate and selectivity of SNAr reactions. For instance, the use of sodium sulfinate and tetrabutylammonium bromide has been shown to catalyze the amination of 2,4-dichloropyrimidine with weakly nucleophilic amines.

Other Transition-Metal-Free Methods: Innovative transition-metal-free methods are continuously being developed. For example, the use of acetamidine hydrochloride as an ammonia source for the amination of 2-fluoropyridine under catalyst-free conditions has been reported, offering a potentially straightforward route to aminopyridines and, by extension, aminopyrimidines. rsc.org

| Method | Precursor | Reagents | Conditions | Key Features | Reference |

| SNAr | 2,4-dichloropyrimidine | Oxazolidin-2-one, Na sulfinate, TBAB | - | Highly regioselective | researchgate.net |

| SNAr | Heteroaryl chlorides | Amines | KF, water | "Green" conditions | nih.gov |

| Amination | 2-fluoropyridine | Acetamidine hydrochloride | Catalyst-free | Inexpensive ammonia source | rsc.org |

This table highlights transition-metal-free and organocatalytic approaches for the amination of heterocyclic compounds.

Enzyme-Mediated Transformations (e.g., ω-Transaminase Applications)

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral amines. ω-Transaminases (ω-TAs) have emerged as particularly valuable enzymes for the asymmetric synthesis of amines from prochiral ketones.

The synthesis of chiral derivatives of this compound can be achieved with high enantioselectivity using ω-transaminases. A key application is the asymmetric amination of 2-acetyl-5-fluoropyrimidine to produce (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a valuable chiral intermediate. Various ω-transaminases have been screened for this transformation, with enzymes from organisms such as Vibrio fluvialis showing high activity and selectivity.

To enhance the efficiency and applicability of these biocatalytic processes, several strategies have been employed:

Recombinant Enzyme Production: ω-transaminases are often produced in recombinant host organisms like Escherichia coli, which allows for high-level expression and facilitates enzyme engineering. nih.govtandfonline.commdpi.com

Protein Engineering: The substrate scope and stability of ω-transaminases can be improved through protein engineering techniques, such as directed evolution or site-directed mutagenesis.

Process Optimization: Reaction conditions, including pH, temperature, co-solvent, and amine donor, are optimized to maximize conversion and enantioselectivity. Strategies to overcome product inhibition, such as in situ product removal, are also employed.

| Enzyme | Substrate | Amine Donor | Key Findings | Yield | Enantiomeric Excess (ee) | Reference |

| ω-Transaminase (from Vibrio fluvialis) | 2-acetyl-5-fluoropyrimidine | (S)-α-methylbenzylamine | Efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine. | High | >99% | researchgate.net |

| Engineered ω-Transaminase | Bulky ketones | Isopropylamine | Improved activity towards sterically demanding substrates. | - | - | researchgate.net |

| Recombinant E. coli expressing ω-TA | Acetophenone | L-alanine | Whole-cell biocatalyst for asymmetric synthesis. | - | >99% | researchgate.nettandfonline.com |

This table provides examples of the application of ω-transaminases in the synthesis of chiral amines, with a focus on substrates relevant to this compound derivatives.

Future Perspectives and Emerging Research Avenues for 2 Fluoropyrimidin 5 Amine

Sustainable Chemistry and Green Synthesis Initiatives

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. For the synthesis of 2-Fluoropyrimidin-5-amine and its derivatives, this translates into a focus on developing more sustainable and eco-friendly manufacturing processes. Key initiatives in this area include the exploration of catalytic methods, the use of safer solvents, and the implementation of continuous flow technologies.

Current research in the broader field of pyrimidine (B1678525) synthesis highlights a move away from stoichiometric reagents towards catalytic systems that can be used in smaller quantities and often recycled. The application of these principles to this compound could involve the development of novel catalysts for the key bond-forming reactions in its synthesis, thereby reducing waste and improving atom economy.

The use of greener solvents is another critical aspect of sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of alternative reaction media such as water, supercritical fluids, or bio-based solvents for the synthesis of this compound is an active area of research. Additionally, solvent-free reaction conditions, where feasible, represent an ideal green chemistry approach.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation and optimization. The development of continuous flow routes for the synthesis of this compound could lead to more efficient, scalable, and sustainable production processes.

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Catalytic Methods | Reduced waste, improved atom economy, potential for catalyst recycling. |

| Green Solvents | Reduced environmental impact, improved worker safety. |

| Continuous Flow Chemistry | Enhanced safety, improved efficiency and scalability, process automation. |

| Solvent-Free Reactions | Minimal solvent waste, simplified work-up procedures. |

Exploration of Unprecedented Reactivity and Selectivity

The unique electronic properties of the this compound scaffold, arising from the interplay of the fluorine atom and the amino group on the pyrimidine ring, present opportunities for exploring novel chemical transformations. The fluorine atom at the 2-position is a potential site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The amino group at the 5-position can be readily functionalized through various reactions, such as acylation, alkylation, and diazotization, providing further avenues for structural diversification.

A key area of future research will be to achieve unprecedented levels of selectivity in the functionalization of this molecule. For instance, developing methods for the selective modification of one nitrogen atom of the pyrimidine ring over the other, or achieving regioselective functionalization of the C-H bonds on the ring, would significantly expand the accessible chemical space.

The exploration of novel catalytic systems could unlock new modes of reactivity for this compound. For example, transition-metal-catalyzed cross-coupling reactions could enable the direct introduction of aryl, alkyl, or other functional groups at specific positions on the pyrimidine ring, a transformation that is often challenging to achieve through traditional methods.

Furthermore, the strategic placement of the fluorine atom and the amino group can be exploited to direct the stereochemical outcome of reactions on appended side chains, opening up possibilities for the synthesis of complex, chiral molecules with potential applications in medicinal chemistry.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. For this compound, these computational tools offer powerful new approaches to accelerate the design and discovery of novel derivatives with desired properties.

Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of new this compound analogs. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening campaigns by prioritizing the synthesis and testing of the most promising candidates.

Generative AI models can be employed for the de novo design of novel molecules based on the this compound scaffold. These algorithms can explore vast regions of chemical space to generate structures with optimized properties, such as enhanced potency, improved selectivity, or favorable pharmacokinetic profiles.

AI can also play a crucial role in optimizing the synthetic routes to this compound and its derivatives. By analyzing vast amounts of reaction data, machine learning algorithms can predict the optimal reaction conditions, identify potential side reactions, and even suggest novel synthetic pathways that are more efficient and sustainable.

| AI/ML Application | Impact on this compound Research |

| Predictive Modeling | Rapidly screen virtual libraries of derivatives for desired biological activity. |

| De Novo Design | Generate novel molecular structures with optimized properties. |

| Retrosynthesis Planning | Predict efficient and sustainable synthetic routes. |

| Automated Discovery | Integrate AI-based design with robotic synthesis for accelerated discovery cycles. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoropyrimidin-5-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or fluorination of pyrimidine precursors. For example, 5-fluoro-pyrimidine derivatives can be prepared via halogen exchange reactions using fluorinating agents like KF or Selectfluor® under controlled temperatures (80–120°C). To improve yields, optimize solvent polarity (e.g., DMF or DMSO) and monitor reaction progress via HPLC or TLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming molecular structure and fluorine substitution patterns. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) provides precise bond-length and dihedral-angle data. In a study of analogous fluoro-pyrimidines, SC-XRD revealed intramolecular N–H⋯N hydrogen bonding (2.982 Å) and π–π stacking interactions (3.708 Å centroid distance), which are essential for understanding conformational stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antitumor activity?

- Methodological Answer : SAR studies require systematic substitution at the pyrimidine core. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position increases bioactivity by enhancing target binding. In vitro cytotoxicity assays (e.g., MTT against HeLa cells) paired with molecular docking (e.g., AutoDock Vina) can validate interactions with enzymes like thymidylate synthase. Challenges include balancing solubility (via hydrophilic substituents) and metabolic stability (e.g., methyl groups to reduce CYP450-mediated degradation) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell line variability) or impurity profiles. Reproduce experiments using standardized protocols (e.g., OECD guidelines) and validate compound purity via LC-MS. For example, a derivative initially reported as antimicrobial showed anticancer activity in follow-up studies after adjusting cell culture media and confirming >98% purity via HPLC .

Q. How can computational modeling predict the environmental stability and degradation pathways of this compound?